molecular formula C22H19N3O2S2 B2991102 (E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide CAS No. 899964-66-0

(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2991102
CAS RN: 899964-66-0
M. Wt: 421.53
InChI Key: AGIBSOKUGBFMJB-PKNBQFBNSA-N
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Description

The compound “(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide” is a complex organic molecule. It is involved in various chemical reactions, particularly in the field of photocatalytic intermolecular carboarylation of alkenes .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel copper-catalyzed annulation of oxime acetates and xanthates for the synthesis of thiazol-2-yl ethers has been developed . This method shows remarkable regioselectivity and does not require additives or ligands .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The benzothiazolyl moiety in the products serves as the formyl precursor, and the OH residue provides the cross-coupling site for further product elaboration .


Chemical Reactions Analysis

This compound is involved in a novel radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds . The strategically designed arylbenzothiazolylether diazonium salts are harnessed as dual-function reagents .

Scientific Research Applications

Chemosensor for Mercury Detection

This compound has been used as a chemosensor for the rapid and selective detection of mercury (II) ions in water . The chemosensor turns blue when reacted with mercury (II) ions due to the formation of a 2:1 coordination complex . This change in the optical property was confirmed by ab initio calculations .

Quantification of Mercury Ions

The compound was used to quantify mercury (II) ions in water by fluorescence spectroscopy down to 5 × 10^−8 M (10 ppb) . The limit of detection (LOD) of Hg^2+ was 9.45 nM (1.8 ppb), which satisfies the maximum allowable Hg^2+ concentration in drinking water set by the WHO .

Detection of Biothiols

The compound, when complexed with mercury (II), was used for the determination of cysteine (Cys) in aqueous solution by UV-Vis spectroscopy down to 1 × 10^−7 M . The thiol-containing amino acid preferentially coordinates the mercury ions of the complex, causing dissociation of the complex and liberation of the dye .

In-Field Application

For in-field application, filter paper strips were loaded with the compound-mercury (II) complex and used as a disposable sensor for the detection of cysteine (Cys) by the naked eye . This offers a sensitive, and rapid tool for the detection of mercury (II) in water .

Synthesis of Thiazol-2-yl Ethers

A novel copper-catalyzed annulation of oxime acetates and xanthates for the synthesis of thiazol-2-yl ethers with remarkable regioselectivity has been developed . Various oxime acetates, whether derived from aryl ketones or alkyl ketones, or natural product cores are suitable for this conversion .

Mechanism of Action

The mechanism of action of this compound in chemical reactions involves the cleavage of inert C–O bonds. This is achieved through a radical-mediated process .

Future Directions

The future directions for this compound could involve further exploration of its potential applications in various fields, such as photocatalysis and solar cell fabrication . Additionally, more research could be conducted to improve the synthesis process and understand the detailed mechanism of action .

properties

IUPAC Name

(E)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S2/c1-2-27-17-8-10-19-20(14-17)29-22(24-19)25(15-16-6-3-4-12-23-16)21(26)11-9-18-7-5-13-28-18/h3-14H,2,15H2,1H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGIBSOKUGBFMJB-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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